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molecular formula C10H9BrO B1270756 6-Bromo-2-tetralone CAS No. 4133-35-1

6-Bromo-2-tetralone

Cat. No. B1270756
M. Wt: 225.08 g/mol
InChI Key: BYHKDUFPSJWJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05206240

Procedure details

A single neck 3 liter round bottom flask under an Ar atmosphere was charged with 4-bromo-phenyl acetic acid (250.0 g, 1.15 m), methylene chloride (1.5 L), and dimethylformamide (0.5 mL). This magnetically stirred solution was cooled to 0° C. and treated dropwise with oxalyl chloride (156 mL, 1.74 m). The reaction was allowed to reach room temperature and stirred 16 hrs. The reaction was concentrated on a rotary evaporator to approximately 1 L of volume. A separate dry 5 liter 3 neck round bottom flask under Ar, fitted with gas inlet tube, overhead stirrer, and digital thermometer was charged with methylene chloride (1.5 L) and AlCl3 (312.0 g, 2.34 m). This suspension was cooled to 0° C. and stirred while the above solution of acid chloride was added to it slowly via cannula. When the addition was complete, ethylene gas was introduced for 1-2 hrs to the vigorously stirred suspension while maintaining the internal temperature at 15° C. Upon completion by HPLC, the reaction was warmed to room temperature and stirred for 0.5 hrs. The mixture was recooled to 0° C. and cautiously quenched slowly with water (1.5L). The layers were separated, and the aqueous one washed with 500 mL of methylene chloride. The organic portion was washed with 2N aqueous HCl (2×800 mL), brine (400 mL), and saturated aqueous NaHCO3 (2×800 mL). Each aqueous extract was washed with the same 500 mL methylene chloride extract from above. The methylene chloride extracts were combined, dried (Na2SO4), filtered, and concentrated to approximately 500 mL of volume. This was then added to 5.0L of hexane warmed to 50° C. The methylene chloride was distilled off and the hot solution decanted from an insoluble brown tar. The solution was allowed to cool to 25° C. and placed in the freezer overnight. The precipitate was collected and washed with hexane (200 mL), and dried in vacuo to give 229.0 g of the compound as a pale yellow solid (88%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.C(Cl)Cl.[C:15](Cl)(=O)[C:16](Cl)=O>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[CH2:8][C:9](=[O:11])[CH2:16][CH2:15]2

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Name
Quantity
1.5 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
156 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated on a rotary evaporator to approximately 1 L of volume
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
A separate dry 5 liter 3 neck round bottom flask under Ar
CUSTOM
Type
CUSTOM
Details
fitted with gas inlet tube, overhead stirrer
ADDITION
Type
ADDITION
Details
digital thermometer was charged with methylene chloride (1.5 L) and AlCl3 (312.0 g, 2.34 m)
TEMPERATURE
Type
TEMPERATURE
Details
This suspension was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred while the above solution of acid chloride
ADDITION
Type
ADDITION
Details
was added to it slowly via cannula
ADDITION
Type
ADDITION
Details
When the addition
ADDITION
Type
ADDITION
Details
ethylene gas was introduced for 1-2 hrs to the vigorously stirred suspension
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 15° C
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion by HPLC, the reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 0.5 hrs
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
was recooled to 0° C.
CUSTOM
Type
CUSTOM
Details
cautiously quenched slowly with water (1.5L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous one washed with 500 mL of methylene chloride
WASH
Type
WASH
Details
The organic portion was washed with 2N aqueous HCl (2×800 mL), brine (400 mL), and saturated aqueous NaHCO3 (2×800 mL)
EXTRACTION
Type
EXTRACTION
Details
Each aqueous extract
WASH
Type
WASH
Details
was washed with the same 500 mL methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extract from above
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 500 mL of volume
ADDITION
Type
ADDITION
Details
This was then added to 5.0L of hexane
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 50° C
DISTILLATION
Type
DISTILLATION
Details
The methylene chloride was distilled off
CUSTOM
Type
CUSTOM
Details
the hot solution decanted from an insoluble brown tar
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
CUSTOM
Type
CUSTOM
Details
placed in the freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with hexane (200 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C2CCC(CC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 229 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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